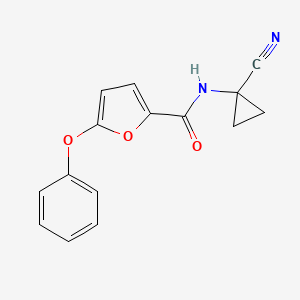
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyanocyclopropyl group attached to a phenoxyfuran carboxamide, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cathepsin k , an enzyme predominantly expressed in osteoclasts and involved in bone resorption .
Mode of Action
Inhibitors of cathepsin k, like odanacatib, have been shown to reduce bone resorption by inhibiting the activity of this enzyme .
Biochemical Pathways
The inhibition of cathepsin k can disrupt the process of bone resorption, affecting the balance between bone formation and resorption .
Pharmacokinetics
Similar compounds have been found to have low gastrointestinal absorption and are considered substrates for p-glycoprotein . These factors can impact the bioavailability of the compound.
Result of Action
The inhibition of cathepsin k can lead to a reduction in bone resorption, potentially impacting conditions such as osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with comparable structures . Examples include:
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Uniqueness
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide is unique due to its specific combination of a cyanocyclopropyl group and a phenoxyfuran carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-10-15(8-9-15)17-14(18)12-6-7-13(20-12)19-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHAZCXVZEVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

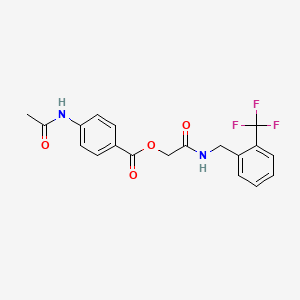
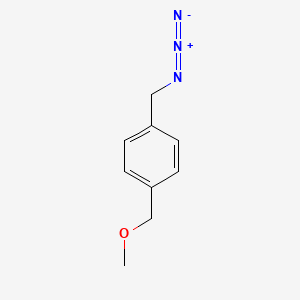
![2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)
![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

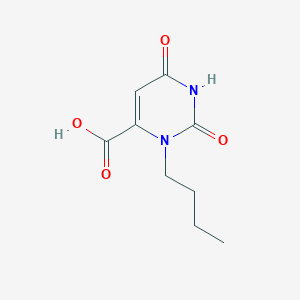
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2569764.png)
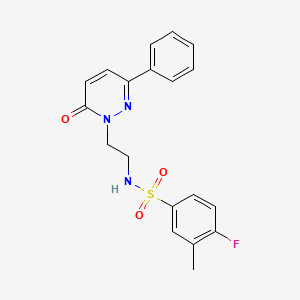

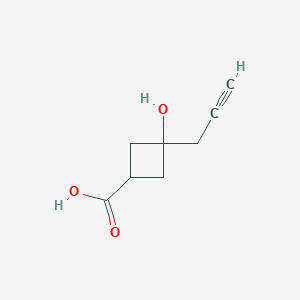
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
